Benzenepentanaminium, N,N,N-trimethyl-
Description
Benzenepentanaminium, N,N,N-trimethyl-, also known as Benzyltrimethylammonium chloride (CAS 56-93-9), is a quaternary ammonium salt with the molecular formula C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol . Structurally, it consists of a benzyl group (phenylmethyl) attached to a nitrogen atom that is fully methylated (N,N,N-trimethyl). The chloride counterion enhances its solubility in polar solvents, making it widely used as a phase-transfer catalyst in organic synthesis and as a surfactant in industrial applications .
Key properties include:
Properties
CAS No. |
39949-55-8 |
|---|---|
Molecular Formula |
C14H24N+ |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
trimethyl(5-phenylpentyl)azanium |
InChI |
InChI=1S/C14H24N/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3/q+1 |
InChI Key |
BIESHWBGKNYHIU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanaminium, N,N,N-trimethyl- typically involves the reaction of benzyl chloride with pentanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Benzenepentanaminium, N,N,N-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain optimal conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenepentanaminium, N,N,N-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzenepentanaminium, N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepentanaminium, N,N,N-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1)
- CAS : 3204-68-0
- Formula : C₁₅H₁₈N·Cl
- Molecular weight : 247.76 g/mol .
- Key differences :
- Substitution: Two methyl groups and one phenyl group on nitrogen (vs. three methyl groups in the target compound).
- Impact : The phenyl group increases steric hindrance and reduces solubility in water compared to the fully methylated target compound.
Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1)
- CAS : 78697-25-3
- Formula: C₁₇H₂₀NO·Cl
- Key differences :
Benzenemethanaminium,N,N,N-trimethyl-4-(phenylmethyl)-, iodide (1:1)
- CAS : 32100-03-1
- Formula : C₁₇H₂₂IN
- Key differences: A benzyl group (-CH₂C₆H₅) substitutes the benzene ring, and the counterion is iodide . Impact: The iodide ion increases solubility in non-polar solvents compared to chloride .
Functional Analogues
Benzalkonium chloride (BKC)
- CAS : 56-93-9 (same as target compound but with a longer alkyl chain).
- Key differences :
N,N,N-Trimethyl chitosan (TMC)
- Key differences: A polysaccharide derivative with trimethylated amino groups . Impact: Higher molecular weight and biocompatibility, used in drug delivery, unlike the small-molecule target compound .
Reactivity Comparison
- Demethylation : DFT studies show fully methylated compounds (e.g., the target) undergo hydrogen abstraction during demethylation, while dimethyl analogs follow alternative pathways .
- Catalytic Activity : The target compound’s benzyl group enhances electron-withdrawing effects, improving catalytic efficiency in SN₂ reactions compared to phenyl-substituted analogs .
Physical and Chemical Properties
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